N-Metil-3-(trietoxisilicil)propilamina

Descripción general

Descripción

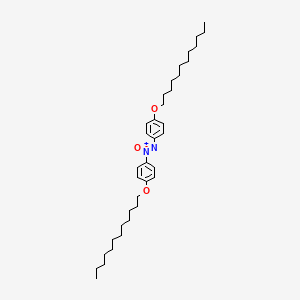

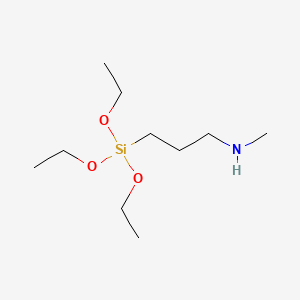

“1-Propanamine, N-methyl-3-(triethoxysilyl)-” is an organosilicon compound. It is a derivative of propanamine where a methyl group is attached to the nitrogen atom and a triethoxysilyl group is attached to the third carbon atom .

Molecular Structure Analysis

The molecular formula of “1-Propanamine, N-methyl-3-(triethoxysilyl)-” is C9H23NO3Si . This indicates that the molecule consists of 9 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 silicon atom .

Physical And Chemical Properties Analysis

The molecular weight of “1-Propanamine, N-methyl-3-(triethoxysilyl)-” is 221.3693 . Other physical and chemical properties such as boiling point, density, and appearance can vary depending on the conditions and need to be determined experimentally .

Mecanismo De Acción

Target of Action

N-Methyl-3-(triethoxysilyl)propylamine, also known as N-Methyl-3-(triethoxysilyl)propan-1-amine or 1-Propanamine, N-methyl-3-(triethoxysilyl)-, is a type of organosilicon compound Similar organosilicon compounds are known to interact with various organic and inorganic materials, modifying their surface properties .

Mode of Action

It is known that organosilicon compounds can undergo various reactions, such as condensation and polymerization . These reactions can lead to changes in the properties of the target materials, such as increased hydrophobicity, improved adhesion, and enhanced stability .

Biochemical Pathways

Organosilicon compounds are known to interact with various biochemical pathways, depending on their specific structure and the nature of their target materials .

Pharmacokinetics

It is known that organosilicon compounds can be absorbed and distributed in various ways, depending on their specific structure and the nature of their target materials .

Result of Action

It is known that organosilicon compounds can modify the properties of their target materials, leading to various effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of N-Methyl-3-(triethoxysilyl)propylamine can be influenced by various environmental factors. For example, the presence of moisture can affect the reactivity of organosilicon compounds . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence their action .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Propanamine, N-methyl-3-(triethoxysilyl)-riethoxysilylpropylamine has several advantages for lab experiments. It is a low-toxicity and low-odor compound, which makes it safe to use in laboratory settings. Additionally, it is relatively inexpensive and easy to obtain. However, it is also important to note that it can cause skin and eye irritation, and that it should be handled with care.

Direcciones Futuras

There are a number of potential future directions for research involving 1-Propanamine, N-methyl-3-(triethoxysilyl)-riethoxysilylpropylamine. These include further research into the mechanism of action of the compound, as well as research into its potential applications in other fields such as biomedical engineering and nanotechnology. Additionally, research could be conducted into the potential toxicity of the compound and its effects on human health. Finally, research could be conducted into the potential for the compound to be used as a catalyst in the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Modificación de Superficie y Funcionalización

N-Metil-3-(trietoxisilicil)propilamina: se utiliza ampliamente en la química de superficies para modificar varios sustratos como vidrio, metales y polímeros. El grupo trietoxisililo permite que el compuesto forme una monocapa autoensamblada en estas superficies, introduciendo funcionalidades de amina. Estos grupos amino pueden actuar como puntos de anclaje para reacciones químicas posteriores, permitiendo la unión de biomoléculas u otras entidades químicas .

Síntesis de Partículas de Sílice

Este compuesto juega un papel crucial en la síntesis de nanopartículas de sílice. Actúa como precursor en los procesos sol-gel, donde sus grupos etoxilo hidrolizables reaccionan para formar enlaces siloxano, lo que lleva a la formación de redes de sílice. Las partículas de sílice resultantes se utilizan a menudo en sistemas de administración de fármacos y aplicaciones de diagnóstico debido a su biocompatibilidad y facilidad de funcionalización .

Catalizadores en Síntesis Orgánica

En síntesis orgánica, This compound se utiliza como catalizador para diversas reacciones, incluidas las aminaciones, condensaciones y polimerizaciones. Su funcionalidad de amina puede activar sustratos o intermediarios, mejorando las velocidades de reacción y la selectividad .

Inhibición de la Corrosión

Se investiga el compuesto por su potencial como inhibidor de la corrosión. Cuando se aplica a superficies metálicas, puede formar una capa protectora que evita la oxidación y la corrosión. Esto es particularmente útil para extender la vida útil de la maquinaria industrial y la infraestructura .

Promoción de la Adhesión

This compound: sirve como promotor de la adhesión en revestimientos y adhesivos. Mejora el enlace entre polímeros orgánicos y sustratos inorgánicos, lo cual es esencial para la durabilidad y el rendimiento de los materiales compuestos .

Desarrollo de Materiales Híbridos

El compuesto es fundamental para crear materiales híbridos orgánico-inorgánicos. Al unir polímeros orgánicos con silicatos inorgánicos, contribuye a materiales con propiedades mecánicas, térmicas y químicas mejoradas. Estos híbridos encuentran aplicaciones en electrónica, óptica y composites avanzados .

Safety and Hazards

Propiedades

IUPAC Name |

N-methyl-3-triethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO3Si/c1-5-12-15(13-6-2,14-7-3)10-8-9-11-4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPZJXALAREFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064090 | |

| Record name | 1-Propanamine, N-methyl-3-(triethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6044-50-4 | |

| Record name | N-Methyl-3-aminopropyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6044-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, N-methyl-3-(triethoxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006044504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N-methyl-3-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, N-methyl-3-(triethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-(triethoxysilyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1661918.png)

![5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1661919.png)

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/no-structure.png)